molecular formula C17H13NO2S B14294387 4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 121242-80-6

4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B14294387
CAS No.: 121242-80-6
M. Wt: 295.4 g/mol
InChI Key: VNNBOBGFTGUJST-UHFFFAOYSA-N
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Description

4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both sulfur and oxygen atoms in the ring structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of benzyl mercaptan with an appropriate oxazolone precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

121242-80-6

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

4-(benzylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C17H13NO2S/c19-17-15(12-21-11-13-7-3-1-4-8-13)18-16(20-17)14-9-5-2-6-10-14/h1-10,12H,11H2

InChI Key

VNNBOBGFTGUJST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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